ASGPR Binding Affinity: Monomeric GalNAc vs. Triantennary GalNAc Conjugate
Monomeric N-acetylgalactosamine (the target compound) binds the human asialoglycoprotein receptor (ASGPR) with low affinity—Kd values in the high-micromolar to low-millimolar range, as reported in SPR-based assays of the isolated H1 carbohydrate recognition domain [1]. In contrast, synthetic triantennary GalNAc conjugates (e.g., tri-GalNAc-NHS ester; CAS 1953146-83-2) achieve sub-nanomolar binding affinity (Kd ≈ 2.5 nM) through simultaneous engagement of multiple CRD binding sites . This affinity difference of approximately 1,000- to 10,000-fold is the direct consequence of the glycoside cluster effect, not a chemical modification of the GalNAc moiety itself. In a rat hepatocyte competition assay, free GalNAc inhibited asialo-orosomucoid binding with an IC50 of approximately 90 μM [1].
| Evidence Dimension | ASGPR binding affinity (Kd / IC50) |
|---|---|
| Target Compound Data | Monomeric GalNAc: IC50 ≈ 90 μM (rat hepatocyte competition assay); Kd = high μM to low mM (human ASGPR H1 domain SPR) |
| Comparator Or Baseline | Tri-GalNAc-NHS ester (CAS 1953146-83-2): Kd ≈ 2.5 nM (human ASGPR SPR) |
| Quantified Difference | Approximately 1,000- to 10,000-fold higher affinity for the multivalent conjugate |
| Conditions | Target: SPR on immobilized human ASGPR H1 domain; Comparator: SPR on human ASGPR; Rat hepatocyte competition assay with 125I-asialo-orosomucoid |
Why This Matters
The monomeric GalNAc building block is essential for constructing high-affinity multivalent ligands; procurement of high-purity, structurally authenticated monomer is the rate-limiting starting point for conjugate synthesis.
- [1] Mamidyala SK, Dutta S, Chrunyk BA, et al. Glycomimetic ligands for the human asialoglycoprotein receptor. J Am Chem Soc. 2012;134(4):1978-1981. doi:10.1021/ja2104679 View Source
